Synthesis of p-Octyloxybenzylidene p-cyanoaniline: A Comprehensive Technical Guide for Scientific Professionals
Synthesis of p-Octyloxybenzylidene p-cyanoaniline: A Comprehensive Technical Guide for Scientific Professionals
Abstract
This technical guide provides a detailed and scientifically grounded procedure for the synthesis of the nematic liquid crystal, p-Octyloxybenzylidene p-cyanoaniline. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthetic pathway, including the preparation of key precursors, the final condensation reaction, and comprehensive characterization of the target molecule. The synthesis is a multi-step process commencing with the preparation of p-octyloxybenzaldehyde and p-cyanoaniline, followed by their condensation to form the final Schiff base product. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and high-yield synthesis.
Introduction: The Significance of p-Octyloxybenzylidene p-cyanoaniline
p-Octyloxybenzylidene p-cyanoaniline is a prominent member of the Schiff base class of liquid crystals, which exhibit a nematic phase over a specific temperature range. Its molecular structure, characterized by a rigid core and flexible alkyl chain, imparts the mesomorphic properties essential for applications in electro-optical devices, such as display technologies. The terminal cyano group introduces a significant dipole moment, influencing the dielectric anisotropy and allowing for the alignment of the molecules in an electric field. This guide will provide a comprehensive walkthrough of its synthesis, empowering researchers to produce this valuable compound with a high degree of purity.
Synthetic Strategy: A Two-Precursor Approach
The synthesis of p-Octyloxybenzylidene p-cyanoaniline is most effectively achieved through the condensation of two key precursors: p-octyloxybenzaldehyde and p-cyanoaniline (also known as 4-aminobenzonitrile). This guide will first detail the synthesis of these two precursors before describing the final condensation reaction.
Caption: Overall synthetic strategy for p-Octyloxybenzylidene p-cyanoaniline.
Synthesis of Precursor 1: p-Octyloxybenzaldehyde
The synthesis of p-octyloxybenzaldehyde is achieved via a Williamson ether synthesis, a reliable and high-yielding method for forming ethers. This reaction involves the alkylation of the hydroxyl group of p-hydroxybenzaldehyde with an octyl halide.
Reaction Mechanism
The reaction proceeds via an SN2 mechanism. The phenolic proton of p-hydroxybenzaldehyde is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion and forming the ether linkage.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (g) | Moles |
| p-Hydroxybenzaldehyde | 122.12 | 12.21 | 0.10 |
| 1-Bromooctane | 193.13 | 21.24 | 0.11 |
| Potassium Carbonate | 138.21 | 20.73 | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxybenzaldehyde (12.21 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), and 200 mL of acetone.
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Stir the mixture at room temperature for 15 minutes to ensure proper dispersion.
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Add 1-bromooctane (21.24 g, 0.11 mol) to the flask.
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Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
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Wash the solid residue with a small amount of acetone.
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Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by vacuum distillation or recrystallization from ethanol to yield p-octyloxybenzaldehyde as a colorless oil or low-melting solid.
Synthesis of Precursor 2: p-Cyanoaniline (4-Aminobenzonitrile)
p-Cyanoaniline is synthesized through the dehydration of p-aminobenzamide. This reaction effectively removes a molecule of water from the amide to form the corresponding nitrile.
Dehydration Chemistry
Various dehydrating agents can be employed for this transformation. A common and effective method involves the use of thionyl chloride in a suitable solvent.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (g) | Moles |
| p-Aminobenzamide | 136.15 | 13.62 | 0.10 |
| Thionyl Chloride | 118.97 | 14.28 | 0.12 |
| Toluene | 92.14 | 150 mL | - |
Procedure:
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In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2), suspend p-aminobenzamide (13.62 g, 0.10 mol) in 150 mL of toluene.
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Heat the suspension to 80-90 °C with stirring.
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Slowly add thionyl chloride (14.28 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. Gas evolution will be observed.
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After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and slowly pour it into 100 mL of ice-cold water.
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Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the toluene by rotary evaporation to yield crude p-cyanoaniline.
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The product can be purified by recrystallization from a mixture of ethanol and water to give p-cyanoaniline as a crystalline solid.
Final Product Synthesis: p-Octyloxybenzylidene p-cyanoaniline
The final step is the formation of the Schiff base through the condensation of p-octyloxybenzaldehyde and p-cyanoaniline. This reaction is typically catalyzed by a small amount of acid.
Reaction Mechanism
The reaction proceeds by the nucleophilic attack of the amino group of p-cyanoaniline on the carbonyl carbon of p-octyloxybenzaldehyde. This is followed by a dehydration step to form the imine (Schiff base) linkage.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (g) | Moles |
| p-Octyloxybenzaldehyde | 234.34 | 23.43 | 0.10 |
| p-Cyanoaniline | 118.14 | 11.81 | 0.10 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - |
Procedure:
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In a 500 mL round-bottom flask, dissolve p-octyloxybenzaldehyde (23.43 g, 0.10 mol) and p-cyanoaniline (11.81 g, 0.10 mol) in 200 mL of absolute ethanol.
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Add 2-3 drops of glacial acetic acid as a catalyst.
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Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
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Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol.
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The crude product can be purified by recrystallization from absolute ethanol to afford p-Octyloxybenzylidene p-cyanoaniline as fine, pale-yellow crystals.
Caption: Experimental workflow for the synthesis of p-Octyloxybenzylidene p-cyanoaniline.
Characterization of p-Octyloxybenzylidene p-cyanoaniline
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C22H26N2O |
| Molecular Weight | 334.46 g/mol |
| Appearance | Pale-yellow crystalline solid |
| Melting Point | Expected to be in the liquid crystal range |
Spectroscopic Analysis
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit characteristic peaks confirming the presence of key functional groups.
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~2220 cm-1: A sharp and strong absorption corresponding to the C≡N stretching of the nitrile group.
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~1625 cm-1: A strong absorption due to the C=N stretching of the imine group.
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~1600, 1500, 1450 cm-1: Several absorptions corresponding to the C=C stretching of the aromatic rings.
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~1250, 1030 cm-1: Strong absorptions due to the C-O-C stretching of the ether linkage.
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~2920, 2850 cm-1: C-H stretching vibrations of the octyloxy chain.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: The spectrum should show signals corresponding to the aromatic protons in the range of 6.9-8.2 ppm. The imine proton (-CH=N-) should appear as a singlet around 8.5 ppm. The protons of the octyloxy chain will be visible in the upfield region (0.8-4.0 ppm), with the triplet of the terminal methyl group around 0.9 ppm and the triplet of the -OCH2- group around 4.0 ppm.
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13C NMR: The spectrum will show signals for the aromatic carbons between 110 and 160 ppm. The nitrile carbon will appear around 119 ppm, and the imine carbon will be in the range of 150-160 ppm. The carbons of the octyloxy chain will be observed in the upfield region.
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Thermal Analysis
Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are crucial for determining the liquid crystalline properties, including the transition temperatures between the crystalline, nematic, and isotropic liquid phases.
Safety Precautions
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All synthetic procedures should be carried out in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
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Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care.
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Organic solvents are flammable and should be kept away from ignition sources.
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Proper waste disposal procedures must be followed.
Conclusion
This guide has provided a comprehensive and in-depth protocol for the synthesis of p-Octyloxybenzylidene p-cyanoaniline. By following the detailed procedures for the preparation of the precursors and the final product, researchers can reliably synthesize this important liquid crystal for various applications in materials science and beyond. The emphasis on the underlying chemical principles and the detailed characterization methods ensures the production of a high-purity compound with well-defined properties.
References
- Bogert, M. T.; & Wise, L. E. (1910). SOME DERIVATIVES OF P-AMINOBENZONITRILE. Journal of the American Chemical Society, 32(11), 1494-1502.
- CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google P
- Munegumi, T., Kimura, E., Sodeyama, A., & Sakurai, A. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 20(4), 3079-3082.
- Preparation method of aminobenzonitrile - Eureka | P
- Williamson Ether Synthesis. (2018, August 29). [Video]. YouTube.
- p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem.
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC.
- SOME DERIVATIVES OF P-AMINOBENZONITRILE.
- Williamson Ether Synthesis | Chem-St
- Williamson Ether Synthesis. (n.d.).
- Synthesis of aminobenzonitrile by dehydration of aminobenzamide using phenylphosphonic dichloride in pyridine | Request PDF.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- CN102992982A - Synthesis method of p-hydroxybenzaldehyde - Google P
- The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals - Benchchem.
